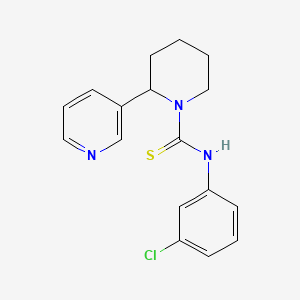

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Description

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a heterocyclic compound featuring a piperidine core substituted with a pyridin-3-yl group at position 2 and a carbothioamide moiety linked to a 3-chlorophenyl group at position 1. Its structure combines aromatic (pyridine, chlorophenyl) and aliphatic (piperidine) components, with the carbothioamide group (-N-CS-N-) providing unique electronic and hydrogen-bonding properties.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3S/c18-14-6-3-7-15(11-14)20-17(22)21-10-2-1-8-16(21)13-5-4-9-19-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFCUIFRWRWNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3S. The compound features:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyridine Moiety : A nitrogen-containing aromatic ring.

- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.

- Carbothioamide Group : A functional group containing sulfur.

This structural configuration influences the compound's interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound is attributed to its ability to interact with several molecular targets:

- Enzymatic Inhibition : Piperidine derivatives often inhibit key enzymes involved in signaling pathways, such as kinases and proteases .

- Receptor Modulation : The compound may modulate neurotransmitter receptors, potentially offering neuroprotective effects and influencing behaviors related to mood and cognition .

- Ion Channel Interaction : It may affect voltage-gated ion channels, which are crucial for neuronal excitability and membrane stabilization.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity against various pathogens. Its effectiveness varies depending on the specific structure and substituents present on the rings.

| Pathogen | Activity |

|---|---|

| Bacteria | Effective against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Fungi | Exhibited moderate antifungal activity against Candida species. |

Case Studies

- In Vitro Studies : A study focused on the inhibition of human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers .

- Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Comparison with Similar Compounds

Structural Analog: N-(4-(N,N-dimethylsulfamoyl)phenyl)-4-(hydroxy(phenyl)(pyridin-2-yl)methyl)piperidine-1-carbothioamide

- Key Differences :

- Replaces the 3-chlorophenyl group with a dimethylsulfamoylphenyl substituent.

- Incorporates a hydroxy(phenyl)(pyridin-2-yl)methyl group at position 4 of the piperidine ring.

- Functional Impact :

- The sulfamoyl group (-SO₂-NMe₂) enhances hydrophilicity compared to the chlorophenyl group.

- The pyridin-2-yl substituent may alter binding interactions compared to pyridin-3-yl in the target compound.

Structural Analog: N-(3-Chlorophenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Key Differences :

- Replaces the piperidine-carbothioamide core with a triazolylthio-acetamide scaffold.

- Retains the 3-chlorophenyl and pyridin-3-yl groups.

- The thioacetamide linker (-S-CO-NH-) may reduce conformational rigidity compared to the piperidine-carbothioamide structure.

- Activity: Not explicitly stated, but triazole derivatives often exhibit antimicrobial or anticancer properties .

Pyridine-Based Enzyme Inhibitors: UDO and UDD

- Key Differences: UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.

- Functional Impact :

- Both contain trifluoromethylphenyl and piperazine/piperidine groups, enhancing metabolic stability.

- UDO’s ketone group contrasts with the carbothioamide in the target compound.

- Activity: These compounds inhibit the CYP51 enzyme (critical in ergosterol synthesis) and show efficacy against Trypanosoma cruzi, comparable to posaconazole .

Antimicrobial Analogs: 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide

- Key Differences :

- Substitutes the piperidine-pyridinyl core with a benzoimidazolylthio-acetamide structure.

- The thioether linkage (-S-) may improve membrane permeability.

- Activity : Synthesized as part of antimicrobial studies, suggesting possible antibacterial or antiparasitic applications .

Physicochemical and Pharmacological Comparison Table

Key Structural and Functional Insights

- Carbothioamide vs.

- Piperidine vs. Piperazine/Triazole Cores : Piperidine’s six-membered ring provides conformational flexibility, while piperazine (in UDO/UDD) introduces additional basic nitrogen atoms, altering solubility and charge distribution .

- Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group balances lipophilicity and steric bulk, whereas trifluoromethylphenyl (in UDO/UDD) improves metabolic stability and electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.